C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine
Overview
Description
C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
1. Chemical Structure and Synthesis
This compound features a unique structure combining a benzodioxole moiety with a thiazole ring. The synthesis typically involves the reaction of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with various alkylating agents, which can be optimized for yield and purity through techniques such as column chromatography and solvent extraction .
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine + NaH | THF, room temperature | 21.2% |
2 | Benzyl bromide | Added dropwise, stirred | - |
3 | Purification | Ethyl acetate extraction | - |
2.1 Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of compounds containing thiazole and benzodioxole structures as acetylcholinesterase (AChE) inhibitors. AChE is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated significant inhibitory activity with IC50 values in the low micromolar range. In one study, a derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting promising therapeutic potential for cognitive enhancement .
2.2 Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2.3 Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in response to stimuli such as lipopolysaccharides (LPS). This activity could position it as a candidate for treating inflammatory diseases.
3. Case Studies
Case Study: Alzheimer’s Disease Model
In a controlled study involving mice genetically predisposed to Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The compound's ability to inhibit AChE was correlated with increased acetylcholine levels in the hippocampus .
Case Study: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, highlighting its potential as an antimicrobial agent. Further studies are needed to elucidate the precise mechanisms behind this activity.
4. Conclusion
This compound demonstrates significant biological activity through its role as an AChE inhibitor and potential antimicrobial agent. Ongoing research is essential to explore its full therapeutic potential and mechanisms of action. Future studies should focus on optimizing its pharmacological properties and conducting clinical trials to assess efficacy and safety in humans.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-4-8-5-16-11(13-8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCINRROQYDVPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723004 | |
Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-79-8 | |
Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.